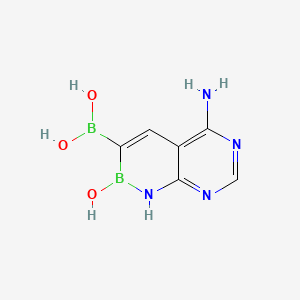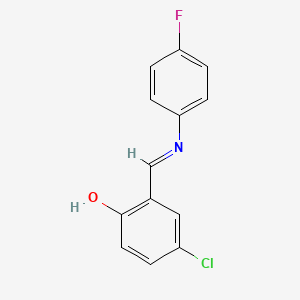![molecular formula C13H18N2 B12804236 1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine CAS No. 23239-55-6](/img/structure/B12804236.png)
1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine, identified by the code GZ0I427OEC, is a chemical compound with the molecular formula C13H18N2. This compound is achiral and has a molecular weight of 202.2954 g/mol . It is characterized by a bicyclic structure with a pyridine ring attached to a bicyclo[2.2.2]octane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated bicyclo[2.2.2]octane reacts with a pyridine derivative.
Amine Functionalization:
Industrial Production Methods
Industrial production methods for 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a ligand for certain receptors.
作用機序
The mechanism of action of 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors .
類似化合物との比較
Similar Compounds
4-(3-Pyridyl)bicyclo(2.2.1)heptan-1-amine: Similar bicyclic structure but with a different ring size.
4-(3-Pyridyl)cyclohexan-1-amine: Similar functional groups but with a monocyclic structure.
Uniqueness
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
特性
CAS番号 |
23239-55-6 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
4-pyridin-3-ylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H18N2/c14-13-6-3-12(4-7-13,5-8-13)11-2-1-9-15-10-11/h1-2,9-10H,3-8,14H2 |
InChIキー |
UVTMQHPIJYGFGK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(CC2)C3=CN=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



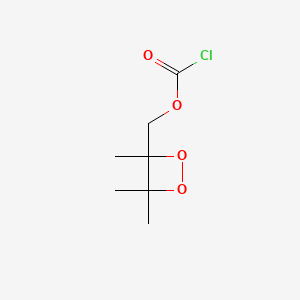
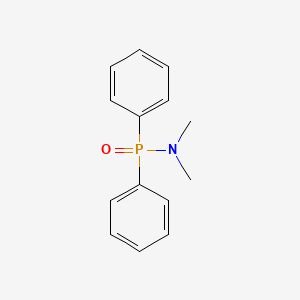
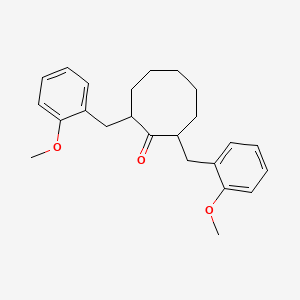
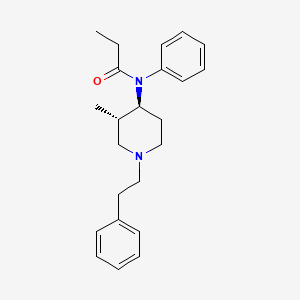
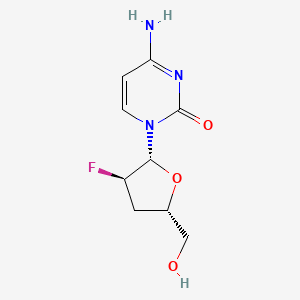
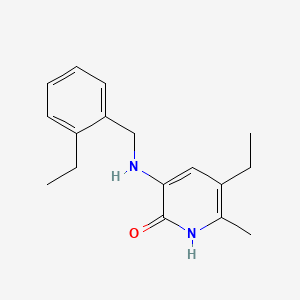
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
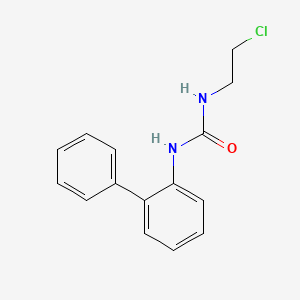
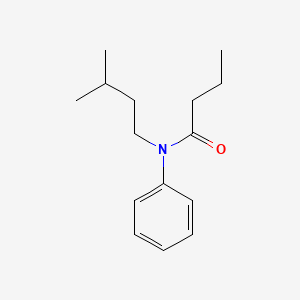
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)

